molecular formula C28H27N5O4 B12122163 2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12122163
M. Wt: 497.5 g/mol
InChI Key: BVXOCRKJSVFXNJ-UHFFFAOYSA-N
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Description

2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core pyrrolo[2,3-b]quinoxaline structure, followed by the introduction of the amino and carboxamide groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to the modulation of various cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s activity.

Comparison with Similar Compounds

2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H27N5O4

Molecular Weight

497.5 g/mol

IUPAC Name

2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C28H27N5O4/c1-15-10-11-17(12-16(15)2)30-28(34)23-24-27(32-20-9-7-6-8-19(20)31-24)33(26(23)29)18-13-21(35-3)25(37-5)22(14-18)36-4/h6-14H,29H2,1-5H3,(H,30,34)

InChI Key

BVXOCRKJSVFXNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC(=C(C(=C5)OC)OC)OC)N)C

Origin of Product

United States

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